molecular formula C20H16FN5O2 B8432871 Labuxtinib

Labuxtinib

Cat. No.: B8432871
M. Wt: 377.4 g/mol
InChI Key: RHNJOZCVGSBEAG-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labuxtinib is a synthetic organic compound classified as a tyrosine kinase inhibitor and antineoplastic agent. It is primarily known for its inhibitory effects on the c-KIT receptor, a type of receptor tyrosine kinase involved in various cellular processes, including cell growth and differentiation . This compound has gained attention for its potential therapeutic applications, particularly in the treatment of cancers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of labuxtinib involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of imidazo[1,2-a]pyridine-3-carboxamide and subsequent functionalization to introduce the fluorocyclopropyl and oxadiazolyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. Purification steps, such as crystallization and chromatography, are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Labuxtinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Labuxtinib has a wide range of scientific research applications, including:

Mechanism of Action

Labuxtinib exerts its effects by inhibiting the activity of the c-KIT receptor tyrosine kinase. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth. This compound binds to the ATP-binding site of the c-KIT receptor, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

Labuxtinib’s unique selectivity for the c-KIT receptor makes it a promising candidate for targeted cancer therapy, distinguishing it from other tyrosine kinase inhibitors.

Properties

Molecular Formula

C20H16FN5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[5-[5-[(1R,2S)-2-fluorocyclopropyl]-1,2,4-oxadiazol-3-yl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C20H16FN5O2/c1-11-5-6-12(18-24-20(28-25-18)13-9-14(13)21)8-15(11)23-19(27)16-10-22-17-4-2-3-7-26(16)17/h2-8,10,13-14H,9H2,1H3,(H,23,27)/t13-,14-/m0/s1

InChI Key

RHNJOZCVGSBEAG-KBPBESRZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)[C@H]3C[C@@H]3F)NC(=O)C4=CN=C5N4C=CC=C5

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3CC3F)NC(=O)C4=CN=C5N4C=CC=C5

Origin of Product

United States

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